molecular formula C14H15N3O3 B10959162 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid

4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid

Cat. No.: B10959162
M. Wt: 273.29 g/mol
InChI Key: ROYLTJIQVYYPSM-UHFFFAOYSA-N
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Description

4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Amide Formation: The pyrazole derivative is then reacted with an appropriate acyl chloride to form the amide linkage.

    Benzoic Acid Attachment: The final step involves the coupling of the amide derivative with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the amide linkage can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological pathways. The amide linkage and benzoic acid moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid
  • 4-({[(1-ethyl-1H-imidazol-4-yl)carbonyl]amino}methyl)benzoic acid
  • 4-({[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}methyl)benzoic acid

Uniqueness

4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both an amide linkage and a benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

4-[[(1-ethylpyrazole-4-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H15N3O3/c1-2-17-9-12(8-16-17)13(18)15-7-10-3-5-11(6-4-10)14(19)20/h3-6,8-9H,2,7H2,1H3,(H,15,18)(H,19,20)

InChI Key

ROYLTJIQVYYPSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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